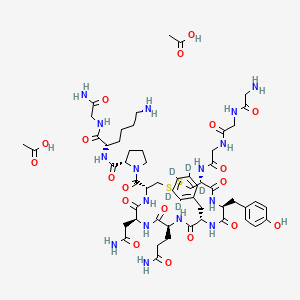

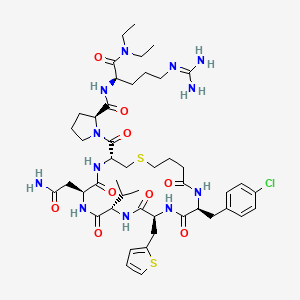

Terlipressin-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Terlipressin-d5 is a synthetic analogue of vasopressin, an endogenous neurohormone that acts as a vasoconstrictor. It is a prodrug of lypressin, or lysine vasopressin, and is used primarily to treat bleeding caused by esophageal varices and hepatorenal syndrome . This compound has a longer half-life and increased selectivity for the V1 receptor compared to endogenous vasopressin .

Vorbereitungsmethoden

The synthesis of Terlipressin-d5 involves several steps, including the formation of a 12-membered cyclic amino acid peptide structure. The synthetic route typically involves the use of high-performance liquid chromatography (HPLC) for purification . The industrial production methods for this compound are aligned with ICH Q2 (R2) guidelines, emphasizing accuracy, simplicity, rapidity, and robustness . The process includes the use of acetonitrile and orthophosphoric acid as solvents, with a flow rate of 1 ml/min and detection at 216 nm .

Analyse Chemischer Reaktionen

Terlipressin-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanol, acetonitrile, and orthophosphoric acid . The major products formed from these reactions are typically the active metabolite, lysine vasopressin, and other related peptides . The reaction conditions often involve controlled temperatures and pH levels to ensure the stability and efficacy of the compound .

Wissenschaftliche Forschungsanwendungen

Terlipressin-d5 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying peptide synthesis and purification techniques . In biology and medicine, this compound is used to treat hepatorenal syndrome and esophageal varices . It has also been investigated for its potential use in various shock states and conditions with diminished vasomotor tone . In the pharmaceutical industry, this compound is used to develop and validate stability-indicating methods for injectable dosage forms .

Wirkmechanismus

Terlipressin-d5 acts as a vasopressin receptor agonist, primarily targeting the V1 receptor in splanchnic vessels . This leads to vasoconstriction, reducing portal inflow and pressure . The compound is pharmacologically active but also acts as a prodrug for lypressin, which exerts its effects by causing vasoconstriction in shock and other conditions associated with vasodilation . The exact mechanism of action is not fully understood, but it is known to increase mean arterial pressure and systemic vascular resistance .

Vergleich Mit ähnlichen Verbindungen

Terlipressin-d5 is often compared to other vasopressin analogues such as somatostatin and octreotide . While somatostatin and its analogues reduce blood flow and pressure in the portal vein and varices, they have less continuous effect on blood pressure compared to this compound . This compound is unique in its longer half-life and increased selectivity for the V1 receptor, making it more effective in treating conditions like hepatorenal syndrome and esophageal varices . Other similar compounds include desmopressin and norepinephrine, which are used for different therapeutic purposes but share some pharmacological properties with this compound .

Eigenschaften

Molekularformel |

C56H82N16O19S2 |

|---|---|

Molekulargewicht |

1352.5 g/mol |

IUPAC-Name |

acetic acid;(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-13-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C52H74N16O15S2.2C2H4O2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37;2*1-2(3)4/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80);2*1H3,(H,3,4)/t31-,32-,33-,34-,35-,36-,37-,38-;;/m0../s1/i1D,2D,3D,7D,8D;; |

InChI-Schlüssel |

WNFVFDPQEHRNTC-KFEHQBTJSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2)CC3=CC=C(C=C3)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)[2H])[2H].CC(=O)O.CC(=O)O |

Kanonische SMILES |

CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide](/img/structure/B12425003.png)

![(1R,9S,12S,15R,16E,18S,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12425013.png)

![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate](/img/structure/B12425015.png)